Cas no 2728710-12-9 (6-Azaspiro[3.5]nonan-2-ol)
![6-Azaspiro[3.5]nonan-2-ol structure](https://ja.kuujia.com/scimg/cas/2728710-12-9x500.png)
6-Azaspiro[3.5]nonan-2-ol 化学的及び物理的性質
名前と識別子
-
- Rel-(2s,4r)-6-azaspiro[3.5]nonan-2-ol
- (2s,4r)-6-azaspiro[3.5]nonan-2-ol
- starbld0034298
- EN300-37113923
- 6-Azaspiro[3.5]nonan-2-ol
- 2728710-12-9
- SCHEMBL24536013
- 2167458-37-7
- EN300-7539503
-
- インチ: 1S/C8H15NO/c10-7-4-8(5-7)2-1-3-9-6-8/h7,9-10H,1-6H2
- InChIKey: AKIWBWBDLCBUHP-UHFFFAOYSA-N
- SMILES: OC1CC2(CNCCC2)C1
計算された属性
- 精确分子量: 141.115364102g/mol
- 同位素质量: 141.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 32.3Ų
6-Azaspiro[3.5]nonan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37113923-5.0g |
(2s,4r)-6-azaspiro[3.5]nonan-2-ol |
2728710-12-9 | 5.0g |
$3147.0 | 2023-07-06 | ||
Enamine | EN300-37113923-0.1g |
(2s,4r)-6-azaspiro[3.5]nonan-2-ol |
2728710-12-9 | 0.1g |
$956.0 | 2023-07-06 | ||
Enamine | EN300-37113923-2.5g |
(2s,4r)-6-azaspiro[3.5]nonan-2-ol |
2728710-12-9 | 2.5g |
$2127.0 | 2023-07-06 | ||
Enamine | EN300-37113923-10.0g |
(2s,4r)-6-azaspiro[3.5]nonan-2-ol |
2728710-12-9 | 10.0g |
$4667.0 | 2023-07-06 | ||
Enamine | EN300-37113923-0.05g |
(2s,4r)-6-azaspiro[3.5]nonan-2-ol |
2728710-12-9 | 0.05g |
$912.0 | 2023-07-06 | ||
Enamine | EN300-37113923-0.25g |
(2s,4r)-6-azaspiro[3.5]nonan-2-ol |
2728710-12-9 | 0.25g |
$999.0 | 2023-07-06 | ||
Enamine | EN300-37113923-0.5g |
(2s,4r)-6-azaspiro[3.5]nonan-2-ol |
2728710-12-9 | 0.5g |
$1043.0 | 2023-07-06 | ||
Enamine | EN300-37113923-1.0g |
(2s,4r)-6-azaspiro[3.5]nonan-2-ol |
2728710-12-9 | 1.0g |
$1086.0 | 2023-07-06 |
6-Azaspiro[3.5]nonan-2-ol 関連文献
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
6-Azaspiro[3.5]nonan-2-olに関する追加情報
6-Azaspiro[3.5]nonan-2-ol: A Promising Compound in Medicinal Chemistry (CAS No. 2728710-12-9)
6-Azaspiro[3.5]nonan-2-ol (CAS No. 2728710-12-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic compound, characterized by its six-membered azaspiro ring, offers a promising scaffold for the development of new drugs targeting various diseases.
The spirocyclic structure of 6-Azaspiro[3.5]nonan-2-ol is particularly intriguing due to its ability to enhance the conformational rigidity and bioavailability of molecules. This structural rigidity can lead to improved pharmacokinetic properties, such as increased metabolic stability and reduced toxicity, which are crucial for the success of drug candidates in clinical trials.
Recent studies have highlighted the potential of 6-Azaspiro[3.5]nonan-2-ol in various therapeutic areas. One notable application is in the treatment of neurological disorders, where the compound has shown promising results in modulating specific neurotransmitter systems. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 6-Azaspiro[3.5]nonan-2-ol effectively binds to serotonin receptors, suggesting its potential as an antidepressant or anxiolytic agent.
In addition to its neurological applications, 6-Azaspiro[3.5]nonan-2-ol has also been investigated for its anti-inflammatory properties. Research conducted at a leading pharmaceutical institute found that the compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response pathway. This makes it a potential candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
The synthesis of 6-Azaspiro[3.5]nonan-2-ol has been optimized through various synthetic routes, ensuring high yields and purity levels suitable for pharmaceutical development. One common approach involves the use of a spirocyclization reaction, which efficiently forms the six-membered azaspiro ring from readily available starting materials. This synthetic flexibility allows for easy modification of the compound's structure, enabling researchers to explore a wide range of analogs with enhanced biological activities.
Furthermore, 6-Azaspiro[3.5]nonan-2-ol has demonstrated favorable pharmacokinetic properties in preclinical studies. Its low molecular weight and high lipophilicity contribute to good oral bioavailability and tissue penetration, making it suitable for oral administration in therapeutic formulations. These properties are essential for ensuring that the drug reaches its intended target site at effective concentrations.
The safety profile of 6-Azaspiro[3.5]nonan-2-ol has also been extensively evaluated through various toxicological studies. Results indicate that the compound is well-tolerated at therapeutic doses, with minimal side effects observed in animal models. This favorable safety profile supports its potential for further clinical development.
In conclusion, 6-Azaspiro[3.5]nonan-2-ol (CAS No. 2728710-12-9) represents a promising lead compound in medicinal chemistry with diverse therapeutic applications. Its unique spirocyclic structure, combined with favorable pharmacokinetic and safety profiles, positions it as a valuable scaffold for the development of new drugs targeting neurological disorders, inflammatory conditions, and other diseases. Ongoing research continues to uncover new insights into the mechanisms of action and potential uses of this intriguing compound.
2728710-12-9 (6-Azaspiro[3.5]nonan-2-ol) Related Products
- 1936487-88-5(1-propyl-1H-indazole-6-carbaldehyde)
- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)
- 65958-37-4(4-Methyl-5-nitrobenzene-1,2-diamine)
- 2034471-72-0(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide)
- 1312785-22-0(tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate)
- 2640892-27-7(N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine)
- 1251388-28-9([1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine)
- 630084-52-5(2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine)
- 829-26-5(2,3,6-Trimethylnaphthalene)
- 925224-08-4(2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile)




